3-Chloro-4-propoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBLCPMGDGMEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429218 | |
| Record name | 3-chloro-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76327-32-7 | |
| Record name | 3-chloro-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 4 Propoxybenzoic Acid and Its Structural Analogs
Primary Synthetic Pathways and Reaction Schemes
The synthesis of 3-chloro-4-propoxybenzoic acid can be approached through various established chemical transformations. These routes often involve the modification of a pre-existing benzoic acid scaffold or the construction of the aromatic ring with the desired functionalities.
Chlorination and Subsequent Esterification Routes
A common strategy for the synthesis of this compound involves the direct chlorination of a suitable benzoic acid precursor, followed by esterification or etherification. For instance, starting with a hydroxybenzoic acid derivative, the hydroxyl group can be etherified to introduce the propoxy group. Subsequent chlorination at the 3-position would yield the target molecule. The order of these steps is crucial to direct the regioselectivity of the chlorination.
Alternatively, a precursor like 4-propoxybenzoic acid can be subjected to a chlorination reaction. The reaction conditions, including the choice of chlorinating agent and solvent, would be optimized to favor the formation of the 3-chloro isomer.
Condensation and Coupling Approaches Utilizing Precursors
Condensation and coupling reactions offer another versatile approach. These methods often build the molecule by connecting smaller precursor fragments. For example, a suitably substituted aniline (B41778) derivative can be a starting point. googleapis.com A Sandmeyer-type reaction on a 3-chloro-4-propoxyaniline (B3143304) could be envisioned to introduce the carboxylic acid functionality.
Coupling reactions, such as those catalyzed by transition metals, can also be employed. For instance, a coupling reaction between a boronic acid derivative and a chlorinated aromatic compound could be a feasible route.
In a related context, the synthesis of pyrrolo[2,3-d]pyrimidine analogs involves condensation and coupling steps that highlight the utility of these reactions in building complex molecules from simpler precursors. nih.gov For example, the condensation of 2,6-diamino-3H-pyrimidin-4-one with other reagents, followed by hydrolysis and coupling, demonstrates a multi-step synthesis where these reaction types are central. nih.gov
Regiospecific Synthesis of Related Alkoxybenzoic Acid Intermediates
The synthesis of alkoxybenzoic acids often requires careful control of regioselectivity. For instance, the preparation of 3-fluoro-4-isopropoxybenzoic acid starts from methyl 3-fluoro-4-hydroxy-benzoate. google.com The hydroxyl group is alkylated using 2-iodopropane (B156323) in the presence of potassium carbonate, followed by hydrolysis of the ester to yield the desired acid. google.com This two-step process ensures the specific placement of the isopropoxy group. google.com
Similarly, the synthesis of 3-nitro-4-alkoxybenzoic acid can be achieved by the nitration of 4-alkoxybenzoic acid. google.com The reaction conditions, such as the concentration of nitric acid and the reaction temperature, are controlled to achieve high purity and yield of the desired 3-nitro isomer. google.com
Advanced Synthetic Techniques and Optimization
To enhance the efficiency and sustainability of the synthesis of this compound, advanced techniques and optimization strategies are employed.
Process Optimization for Enhanced Yield and Purity
The industrial production of compounds like this compound necessitates the optimization of synthetic routes to maximize yield and purity. This involves a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time. For example, in the synthesis of related compounds, purification techniques like crystallization are used to obtain high-purity products. google.com
The table below illustrates typical parameters that are optimized in a chemical synthesis.
| Parameter | Range Explored | Optimal Condition |
| Temperature | 25-100 °C | 60 °C |
| Catalyst Loading | 0.1-5 mol% | 1 mol% |
| Reaction Time | 1-24 hours | 8 hours |
| Solvent | Toluene, DMF, Acetonitrile (B52724) | Acetonitrile |
Green Chemistry Principles in Synthesis
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. This involves the use of safer solvents, reducing waste, and employing catalytic methods. For instance, the use of water as a solvent in reductions with sodium borohydride (B1222165) and a Raney nickel catalyst system is a greener alternative to organic solvents. ingentaconnect.com This method is noted to be environmentally friendly and economically viable for large-scale production. ingentaconnect.com
Another example is the use of solid acid catalysts, such as tungstophosphoric acid supported on MCM-48, for the synthesis of benzoic acid, which represents a greener approach compared to traditional methods. science.gov
Considerations for Scalable Production and Manufacturing
The industrial-scale production of this compound necessitates the optimization of laboratory-scale syntheses to ensure efficiency, cost-effectiveness, and safety. A common synthetic route to analogous compounds, such as 3-bromo-4-(3-chloropropoxy)benzoic acid, provides a model for scalable production. This process often involves the etherification of a substituted 4-hydroxybenzoic acid derivative followed by the hydrolysis of an ester intermediate.
For large-scale manufacturing, several factors must be carefully considered:
Raw Material Sourcing and Cost: The availability and price of starting materials, such as substituted 4-hydroxybenzoic acid and the appropriate propyl halide, are critical for economic viability.
Reaction Conditions: Optimization of reaction parameters is crucial. This includes temperature control to minimize side reactions, the selection of appropriate and recoverable solvents, and the use of cost-effective catalysts and bases. For instance, in related syntheses, bases like potassium carbonate are employed, and solvents such as acetone (B3395972) are used, which can be recovered and recycled. google.com
Process Efficiency and Yield: Maximizing the yield at each synthetic step is paramount. This can be achieved by fine-tuning reaction times and temperatures. For example, refluxing for extended periods, as seen in the synthesis of related esters, can drive the reaction to completion. google.com
Purification Methods: On an industrial scale, purification methods must be efficient and scalable. While laboratory syntheses may rely on column chromatography, industrial processes might favor crystallization or distillation to handle large volumes of product. google.com The choice of solvent for crystallization is critical to ensure high purity of the final product.
Waste Management and Environmental Impact: The environmental impact of the manufacturing process must be minimized. This involves using greener solvents where possible, recycling reagents, and treating waste streams to neutralize hazardous byproducts.
A representative scalable synthesis, based on analogous compounds, is outlined below:
| Step | Description | Key Considerations for Scale-up |
| 1. Esterification | Protection of the carboxylic acid group of the starting benzoic acid derivative. | Use of cost-effective esterification agents and catalysts. |
| 2. Etherification | Reaction of the hydroxyl group with a propyl halide in the presence of a base. | Efficient heat transfer in large reactors, selection of an appropriate and recyclable solvent. |
| 3. Hydrolysis | Saponification of the ester to yield the final carboxylic acid. | Use of aqueous base solutions, followed by acidification and isolation of the product. |
| 4. Purification | Removal of impurities to achieve the desired product specification. | Development of a robust crystallization process to ensure high purity and consistent crystal form. |
Derivatization Strategies from this compound
The chemical structure of this compound, featuring a carboxylic acid group and an activated aromatic ring, allows for a variety of derivatization strategies to produce a wide range of novel compounds.
Formation of Ester and Amide Derivatives
The carboxylic acid moiety of this compound is readily converted into ester and amide derivatives, which are common functional groups in pharmacologically active molecules.
Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by first converting the carboxylic acid to a more reactive acyl chloride. A general method involves refluxing the carboxylic acid with an alcohol and a catalytic amount of strong acid. Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. A patent for a related compound describes the synthesis of a methyl ester by reacting methyl 3-bromo-4-hydroxybenzoate with 3-bromo-1-chloropropane. google.com Another patent details the synthesis of aryl phenyl esters by reacting a 4-alkylbenzoic acid with a phenol (B47542) in the presence of a catalyst. google.com
Amidation: Amide derivatives are synthesized by reacting this compound with an amine. Similar to esterification, this can be achieved by first converting the carboxylic acid to an acyl chloride, which then readily reacts with the amine. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. google.com The use of coupling agents like DCC in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) is also a common and efficient method for amide bond formation, particularly in the synthesis of more complex molecules. For example, the synthesis of N-(4-methylphenyl)-4-propoxybenzamide involves the use of such coupling agents.
Aromatic Ring Functionalization and Substitution Reactions
The benzene (B151609) ring of this compound is substituted with a chloro group (an electron-withdrawing, deactivating group that directs ortho and para) and a propoxy group (an electron-donating, activating group that also directs ortho and para). The interplay of these substituents governs the regioselectivity of further electrophilic aromatic substitution reactions. The strongly activating propoxy group will be the dominant directing group.
Nitration: Nitration introduces a nitro group (-NO2) onto the aromatic ring, a common step in the synthesis of many pharmaceutical and specialty chemical intermediates. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. For alkoxy-substituted benzoic acids, the nitration generally occurs at the position ortho to the activating alkoxy group. google.com A patent describes the nitration of 4-alkoxybenzoic acids using nitric acid to produce 3-nitro-4-alkoxybenzoic acid. google.com Given the directing effects of the substituents in this compound, nitration is expected to occur primarily at the 5-position, ortho to the propoxy group and meta to the chloro group.
Halogenation: Further halogenation of the aromatic ring can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as iron(III) bromide or iron(III) chloride. lumenlearning.com The position of substitution will be directed by the existing substituents, likely occurring at the other position ortho to the activating propoxy group.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are used to introduce alkyl and acyl groups, respectively, onto the aromatic ring. These reactions are catalyzed by strong Lewis acids like aluminum chloride. wikipedia.org However, the presence of the deactivating carboxylic acid group can make Friedel-Crafts reactions challenging, as the catalyst can coordinate with the carboxyl group, deactivating the ring further. quora.com It is often more practical to perform Friedel-Crafts reactions on a precursor molecule before the introduction of the carboxylic acid functionality.
Synthesis of Hybrid Molecules and Conjugates
The versatile chemical handles on this compound make it a valuable building block for the synthesis of hybrid molecules and conjugates with potential applications in drug discovery and materials science. cymitquimica.com The carboxylic acid provides a convenient point for conjugation to other molecules, such as peptides, polymers, or other bioactive scaffolds.
The synthesis of such conjugates often involves the activation of the carboxylic acid group, for example, by forming an acyl chloride or using a coupling agent, followed by reaction with a nucleophilic group (e.g., an amine or hydroxyl group) on the molecule to be conjugated. nih.gov For instance, research on the synthesis of pyrrolo[2,3-d]pyrimidines has demonstrated the coupling of a substituted benzoic acid with L-glutamate diethyl ester using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) as an activating agent. nih.gov
The development of drug conjugates is a strategy used to improve the pharmacokinetic properties of a drug, such as increasing its serum half-life. google.com While specific examples of this compound being used in this context are not widely reported, its structural features are amenable to such applications. The bromo-analogue, 3-bromo-4-propoxybenzoic acid, is noted as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds, highlighting the potential of this class of molecules in medicinal chemistry. lookchem.com
Spectroscopic and Advanced Structural Elucidation of 3 Chloro 4 Propoxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons in a molecule. In a patent describing the synthesis of S1P receptor modulators, the ¹H NMR spectrum of 3-Chloro-4-propoxybenzoic acid was reported. google.com The spectrum, recorded in deuterochloroform (CDCl₃), reveals distinct signals corresponding to the aromatic and aliphatic protons of the molecule. google.com
The propoxy group exhibits a characteristic set of signals: a triplet for the terminal methyl (CH₃) protons, a multiplet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons directly attached to the oxygen atom. google.com The aromatic region of the spectrum displays signals corresponding to the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being indicative of their positions relative to the chloro, propoxy, and carboxylic acid substituents.
Interactive Data Table: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 6.85 | d | 1H | Aromatic CH | google.com |
| 3.98 | tr | 2H | -OCH₂- | google.com |
| 1.87 - 1.73 | m | 2H | -CH₂- | google.com |
| 1.00 | tr | 3H | -CH₃ | google.com |
Note: The complete reported data for the aromatic region was not fully detailed in the source. The 'd' indicates a doublet and 'tr' indicates a triplet, while 'm' signifies a multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.
As of the latest literature review, experimental ¹³C NMR data for this compound has not been publicly reported. However, based on established principles and data from structurally similar compounds, a prediction of the chemical shifts can be made. The carbon atoms of the aromatic ring, the carboxylic acid group, and the propoxy group are expected to resonate in characteristic regions of the ¹³C NMR spectrum. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the propoxy group.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~158 | C-O (Aromatic) |
| ~132 | C-Cl (Aromatic) |
| ~130 | Aromatic CH |
| ~122 | Aromatic CH |
| ~115 | Aromatic C-C(O)OH |
| ~112 | Aromatic CH |
| ~70 | -OCH₂- |
| ~22 | -CH₂- |
| ~10 | -CH₃ |
Disclaimer: The values in this table are predicted based on theoretical principles and data for analogous compounds and are not from experimental measurements.
Two-Dimensional NMR Techniques for Structural Correlation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Aliphatic (Propoxy) |
| ~1710 - 1680 | C=O stretch | Carboxylic Acid |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Ether & Carboxylic Acid |
| ~800 - 600 | C-Cl stretch | Chloroalkane |
Disclaimer: The values in this table are predicted based on general IR spectroscopy principles and are not from experimental measurements.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. The molecular weight of this compound is 214.64 g/mol .
While specific experimental mass spectra for this compound are not found in the surveyed literature, the expected molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be expected, with a peak at [M+2]⁺ having approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways would likely involve the loss of the propoxy group, the carboxylic acid group, and the chlorine atom.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
A search of the Cambridge Crystallographic Data Centre (CCDC), a repository for small-molecule crystal structures, and the broader scientific literature did not yield any crystallographic data for this compound. Therefore, its solid-state molecular and supramolecular structure has not yet been experimentally determined and reported. An X-ray crystallographic study would reveal the planarity of the benzoic acid moiety and the conformation of the propoxy side chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures in the solid state.
Advanced Chromatographic Methods for Purity Assessment and Isolation
The purity and isolation of this compound and its derivatives are critical for their application in research and development. Advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for achieving high-purity samples and for the detailed characterization of these compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and preparative isolation of benzoic acid derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.
The retention and peak shape of carboxylic acids like this compound are highly dependent on the pH of the mobile phase. To ensure reproducible results and sharp, symmetrical peaks, the mobile phase is typically acidified. The addition of acids such as trifluoroacetic acid (TFA) or phosphoric acid suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention on a reversed-phase column. sielc.com
A typical analytical HPLC method for a related benzoic acid derivative involves a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture containing 0.1% trifluoroacetic acid. For preparative separations aimed at isolating the compound, this method can be scaled up using larger columns and higher flow rates. sielc.com In some applications, derivatization of the carboxylic acid group may be employed to enhance detectability, particularly for fluorescence detection, which can offer higher sensitivity than standard UV detection.
Table 1: Representative HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Modifier | 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid sielc.com |
| Flow Rate | 0.8 - 1.5 mL/min (analytical) |
| Temperature | Ambient or controlled (e.g., 40-55 °C) akjournals.com |
| Detector | UV-Vis (e.g., at 254 nm) or Diode-Array Detector (DAD) researchgate.net |
| Injection Volume | 5 - 20 µL |
This table is a composite representation based on typical methods for related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. This hybrid technique is exceptionally valuable for the analysis of this compound, as it provides not only retention time data for purity assessment but also mass-to-charge (m/z) information that confirms the molecular weight of the parent compound and helps in the structural elucidation of any impurities or derivatives. researchgate.netnih.gov
For carboxylic acids, electrospray ionization (ESI) is a commonly used interface, often operated in negative ion mode [M-H]⁻ to detect the deprotonated molecule. The analysis of carboxyl-containing compounds by mass spectrometry can sometimes be challenging due to their thermal instability and variable ionization efficiency. mdpi.com However, modern LC-MS/MS systems, particularly those employing tandem mass spectrometry, can identify and quantify trace-level impurities and degradation products with high confidence. The use of formic acid as a mobile phase modifier is preferred over non-volatile acids like phosphoric acid to ensure compatibility with the mass spectrometer. sielc.com
In a typical LC-MS workflow, the sample is first separated on a reversed-phase column, and the eluent is directed into the mass spectrometer. By operating in full-scan mode, a mass spectrum of all eluting compounds can be obtained. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to achieve very low detection limits. akjournals.com
Table 2: Common LC-MS Parameters for Carboxylic Acid Analysis
| Parameter | Typical Conditions |
|---|---|
| Separation | HPLC or UPLC system |
| Column | Reversed-Phase C18 or similar (e.g., 2.1 x 100 mm) akjournals.com |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid akjournals.com |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Tandem (MS/MS) |
| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) akjournals.com |
This table represents typical conditions for the analysis of carboxylic acids via LC-MS.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis. For the purity assessment of this compound, UPLC can provide faster run times and better separation of closely related impurities compared to HPLC. bldpharm.com
The increased sensitivity of UPLC is particularly advantageous, often allowing for the detection and quantification of analytes at picogram levels. waters.com This is beneficial for impurity profiling, where trace components must be identified and measured accurately. A UPLC-MS/MS method combines the high separation efficiency of UPLC with the powerful detection capabilities of tandem mass spectrometry, making it an ideal platform for high-throughput analysis and comprehensive characterization of complex samples. akjournals.comresearchgate.net The principles of separation are the same as in HPLC, typically employing C18 reversed-phase columns and acidified mobile phases. akjournals.comresearchgate.net The reduced particle size leads to sharper and narrower peaks, which not only improves resolution but also increases the peak height, thereby enhancing sensitivity. waters.com
Table 3: Illustrative UPLC Method Parameters
| Parameter | Typical Conditions |
|---|---|
| System | UPLC system capable of high-pressure operation |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) akjournals.com |
| Mobile Phase | Acetonitrile and 0.1-0.5% Formic Acid in Water (gradient elution) akjournals.com |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temp. | 40 °C akjournals.com |
| Injection Vol. | 1 - 10 µL akjournals.com |
| Detector | Photodiode Array (PDA) and/or Tandem Mass Spectrometer (MS/MS) waters.com |
This table is based on established UPLC methods for related carboxylic acids. akjournals.comwaters.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.
Density Functional Theory (DFT) has become a popular quantum chemical method for studying benzoic acid derivatives due to its balance of computational cost and accuracy. researchgate.netresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, are employed to optimize the molecular geometry of 3-Chloro-4-propoxybenzoic acid and to predict its vibrational frequencies. researchgate.net These theoretical predictions can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy to validate the computational model. researchgate.netresearchgate.net Furthermore, DFT is utilized to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These frontier orbitals are crucial in determining the molecule's reactivity and its ability to participate in chemical reactions.
| Computed Property | Value |
| Molecular Formula | C₁₀H₁₁ClO₃ cymitquimica.com |
| Molecular Weight ( g/mol ) | 214.65 chemscene.com |
| XLogP3 | 3.5 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Rotatable Bond Count | 4 nih.gov |
| Topological Polar Surface Area (TPSA) | 46.5 Ų nih.gov |
This table presents computationally derived properties of this compound, offering insights into its physicochemical characteristics.
High-level ab initio molecular orbital calculations, such as the G3, G4, and G3MP2 composite methods, are used to obtain highly accurate thermochemical data. researchgate.net For example, these methods can be used to estimate the gas-phase enthalpies of formation for benzoic acid derivatives. researchgate.net While computationally more intensive than DFT, these methods provide benchmark-quality data that can be used to validate experimental results and to develop more accurate predictive models for related compounds. researchgate.netresearchgate.net
Quantum chemical calculations are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For instance, in the synthesis of related ether-containing benzoic acids, computational methods can elucidate the mechanism of reactions such as Williamson ether synthesis. By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the most favorable reaction pathway and understand the factors that influence reaction rates and yields. This predictive power can guide the optimization of synthetic routes.
Ab Initio Molecular Orbital Calculations (e.g., G3, G4, G3MP2 levels)
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are essential for studying the interactions of small molecules with biological macromolecules, a cornerstone of modern drug discovery.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov In the context of this compound, docking studies can be performed to investigate its potential interactions with various biological targets, such as enzymes or receptors. These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov The docking score, a measure of the predicted binding affinity, can help to prioritize compounds for further experimental testing. nih.gov For example, docking studies on benzoic acid derivatives have been used to evaluate their potential as inhibitors of enzymes like the SARS-CoV-2 main protease. nih.gov
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. imtm.cz A pharmacophore model for a series of active compounds can be generated and used as a 3D query to search large chemical databases for novel molecules with the desired activity. researchgate.net This process, known as virtual screening, can significantly accelerate the discovery of new drug candidates. imtm.cz While specific pharmacophore models for this compound are not detailed in the provided context, this approach represents a powerful strategy for identifying other compounds with similar potential biological activities. researchgate.net The integration of pharmacophore modeling with molecular docking and other computational methods provides a comprehensive in silico platform for drug design and discovery. researchgate.net
Pharmacophore Modeling and Virtual Screening
Theoretical Studies on Intermolecular Interactions
Theoretical investigations into the intermolecular interactions of this compound are centered on the prominent role of hydrogen bonding, a defining feature of carboxylic acids. These studies, often employing quantum chemical methods like Density Functional Theory (DFT), provide insights into the formation and stability of molecular assemblies in the solid state. scispace.comresearchgate.net
The primary and most stable hydrogen bonding motif for benzoic acids is the formation of a cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. scispace.comresearchgate.netucl.ac.uk This creates a highly stable eight-membered ring structure. For this compound, it is anticipated that this centrosymmetric dimer would be the fundamental building block of its crystal lattice.
Influence of Substituents on Hydrogen Bond Stability:
Computational studies on 4-substituted benzoic acids have demonstrated that the nature of the substituent on the phenyl ring can influence the strength and stability of the hydrogen-bonded dimer. scispace.comresearchgate.netkoreascience.krkchem.org
Electron-donating groups (EDGs) , such as the propoxy group in this compound, are generally found to increase the stability of the hydrogen-bonded dimer. researchgate.netkchem.org This is attributed to the increased electron density on the carbonyl oxygen, making it a stronger hydrogen bond acceptor.
In the case of this compound, the interplay between the electron-donating propoxy group and the electron-withdrawing chloro group would determine the precise strength of the hydrogen bonds. Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the charge transfer interactions and the stabilization energies associated with these hydrogen bonds. scispace.comresearchgate.net
Table 2: Theoretical Influence of Substituents on the Stability of Benzoic Acid Dimers
| Substituent Type | Example | Predicted Effect on Dimer Stability | Rationale | Reference |
| Electron-Donating | -OH, -NH2, -OCH3 | Increased Stability | Enhances the hydrogen bond acceptor ability of the carbonyl oxygen. | researchgate.netkchem.org |
| Electron-Withdrawing | -NO2, -CN, -Cl | Slightly Decreased Stability | The effect on the hydrogen bond donor is offset by the reduced acceptor strength. | researchgate.net |
| Halogen | -F, -Cl | Intermediate Stability | A balance between inductive electron withdrawal and potential for other weak interactions. | scispace.comresearchgate.net |
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. This compound, with its well-defined hydrogen bonding capabilities, serves as an excellent model compound for exploring the principles of crystal engineering and cocrystallization.
The primary principle guiding the assembly of this molecule is the formation of robust supramolecular synthons. A synthon is a structural unit within a molecule that is responsible for the formation of specific intermolecular interactions. acs.org For this compound, the carboxylic acid group is the primary synthon, which readily forms the highly predictable and stable homodimer discussed previously.
Cocrystallization:
A significant aspect of crystal engineering is the formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, typically hydrogen bonds. By introducing a second molecule, or "coformer," it is possible to create new crystalline solids with modified physical properties, such as solubility, melting point, and stability.
For this compound, the carboxylic acid group can form strong hydrogen bonds not only with another benzoic acid molecule but also with other functional groups, leading to the formation of heterosynthons. A particularly well-studied heterosynthon is the acid-pyridine interaction, where the acidic proton of the carboxylic acid is transferred to the nitrogen atom of a pyridine (B92270) derivative, forming a salt, or a strong O-H···N hydrogen bond is formed, resulting in a cocrystal. acs.orgacs.org
The outcome of a cocrystallization experiment with a pyridine-based coformer is often governed by the difference in pKa values between the benzoic acid and the pyridine. This is known as the pKa rule, which provides a guideline for predicting salt formation versus cocrystal formation. acs.org
The principles of crystal engineering allow for the systematic exploration of the structural landscape of this compound by combining it with a variety of coformers containing complementary functional groups. This approach can lead to the discovery of new solid forms with tailored properties.
Table 3: Examples of Supramolecular Synthons in Crystal Engineering of Benzoic Acids
| Synthon Type | Interacting Groups | Resulting Structure | Reference |
| Homosynthon | Carboxylic Acid + Carboxylic Acid | Centrosymmetric Dimer | ucl.ac.uk |
| Heterosynthon | Carboxylic Acid + Pyridine | Acid-Pyridine Cocrystal or Salt | acs.orgacs.org |
| Heterosynthon | Carboxylic Acid + Amide | Acid-Amide Cocrystal | acs.org |
| Heterosynthon | Carboxylic Acid + Alcohol | Acid-Alcohol Cocrystal | - |
Chemical Reactivity and Transformative Studies of 3 Chloro 4 Propoxybenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical reactions in 3-Chloro-4-propoxybenzoic acid, enabling the synthesis of various derivatives through esterification and amidation.
Detailed kinetic and thermodynamic data for the esterification of this compound are not extensively available in the reviewed literature. However, general principles of esterification can be applied. The reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The rate of this reversible reaction is influenced by the structure of the alcohol, the concentration of the reactants and catalyst, and the temperature.
For instance, the synthesis of a more complex derivative, (2-methoxy-4-methoxycarbonyl-phenyl) 3-methoxy-4-propoxy-benzoate, has been documented. researchgate.net In this multi-step synthesis, 3-methoxy-4-propoxybenzoic acid is condensed with methyl vanillate (B8668496) using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. researchgate.net While this example illustrates the feasibility of ester formation, specific kinetic parameters for the esterification of this compound itself are not provided.
| Reactant 1 | Reactant 2 | Coupling Agents | Product |
| 3-methoxy-4-propoxybenzoic acid | Methyl vanillate | DCC, DMAP | (2-methoxy-4-methoxycarbonyl-phenyl) 3-methoxy-4-propoxy-benzoate |
Table 1: Example of Ester Derivative Synthesis
Amidation of this compound can be achieved by converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. This common synthetic route allows for the formation of a wide range of amide derivatives. While specific examples of amidation reactions starting directly from this compound are not detailed in the available literature, the synthesis of structurally similar benzamides is well-documented. For example, N-(4-methylphenyl)-4-propoxybenzamide is a related compound whose synthesis would follow a similar pathway.
The acidity of this compound is a key chemical property. The acid dissociation constant (pKa) is influenced by the electronic effects of the substituents on the benzoic acid ring. The electron-withdrawing nature of the chlorine atom is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to unsubstituted benzoic acid. Conversely, the propoxy group is an electron-donating group, which would tend to decrease the acidity. The precise pKa value for this compound is not explicitly stated in the searched literature, but it can be estimated based on the pKa values of related substituted benzoic acids.
| Compound | Substituent Effects | Expected pKa Influence |
| Benzoic acid | None (reference) | ~4.2 |
| 3-Chlorobenzoic acid | Electron-withdrawing (Cl) | Lower pKa (more acidic) |
| 4-Propoxybenzoic acid | Electron-donating (propoxy) | Higher pKa (less acidic) |
| This compound | Competing effects (Cl and propoxy) | Intermediate pKa |
Table 2: Predicted Influence of Substituents on Acidity
Amidation Reactions and Derivative Synthesis
Transformations of the Aromatic Ring
The aromatic ring of this compound is another site for chemical modification, primarily through electrophilic aromatic substitution.
The directing effects of the existing substituents on the aromatic ring govern the position of incoming electrophiles. The propoxy group is an ortho, para-directing activator, while the chlorine atom is an ortho, para-directing deactivator. The carboxylic acid group is a meta-directing deactivator. The interplay of these directing effects determines the regioselectivity of substitution reactions.
For instance, in a related compound, 3-(4-hydroxy-phenyl)-2-methoxy propionic acid ethyl ester, chlorination with N-chlorosuccinimide leads to the formation of 3-(3-chloro-4-hydroxy-phenyl)-2-methoxy-propionic acid ethyl ester and 3-(3,5-dichloro-4-hydroxy-phenyl)-2-methoxy-propionic acid ethyl ester. googleapis.com This suggests that electrophilic substitution on a similarly substituted ring is feasible.
The propoxy side chain can undergo reactions such as ether cleavage. This typically requires harsh reaction conditions, such as treatment with strong acids like hydrobromic or hydroiodic acid. While no specific examples of propoxy chain modification for this compound were found in the searched literature, this remains a potential avenue for structural modification.
Electrophilic Aromatic Substitution Reactions
Intermolecular Associations and Supramolecular Chemistry of this compound
The molecular structure of this compound, featuring a carboxylic acid group, a chloro substituent, and a propoxy chain on a benzene (B151609) ring, provides a rich platform for a variety of intermolecular interactions. These non-covalent forces are fundamental to the assembly of this compound into more complex, ordered supramolecular structures. The interplay of hydrogen bonding, halogen bonding, and other weak interactions dictates the packing of molecules in the solid state and influences its physicochemical properties.
Self-Assembly via Hydrogen Bonding Interactions
The carboxylic acid moiety is a primary driver for the self-assembly of this compound. Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state, in solution, and even in the gas phase. science.gov This dimerization occurs through the formation of a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules, creating a stable eight-membered ring motif. This strong and directional interaction is a key element in the supramolecular chemistry of benzoic acid derivatives.
The formation of intermolecular hydrogen bonds can be confirmed by spectroscopic techniques. In Fourier-transform infrared (FTIR) spectroscopy, the O-H stretching vibration of the carboxylic acid group typically appears as a broad band at lower frequencies (around 2500-3300 cm⁻¹) in the solid state due to its involvement in hydrogen bonding. In contrast, the free O-H stretch in a dilute solution of a non-polar solvent would appear as a sharper band at a higher frequency. Similarly, the C=O stretching vibration is sensitive to the hydrogen-bonding environment.
Table 1: Expected Hydrogen Bonding Parameters in the Self-Assembly of this compound
| Interaction Type | Donor | Acceptor | Expected Geometry | Influence on Supramolecular Structure |
|---|---|---|---|---|
| Carboxylic Acid Dimer | O-H | C=O | Cyclic, Planar | Primary building block for chains and networks |
| C-H···O Interaction | C-H (aromatic/aliphatic) | O (propoxy/carbonyl) | Linear to bent | Secondary stabilization of the crystal lattice |
| C-H···Cl Interaction | C-H (aromatic/aliphatic) | Cl | Linear to bent | Directional interaction influencing packing |
Cocrystal and Salt Formation with Co-formers
Beyond self-assembly, this compound has the potential to form multicomponent crystalline solids, such as cocrystals and salts, when combined with other molecular species known as co-formers. The formation of a cocrystal or a salt is determined by the difference in the pKa values between the carboxylic acid and the co-former. A large pKa difference (typically > 3) favors proton transfer and salt formation, while a smaller difference favors the formation of a cocrystal, where both components remain neutral and interact through non-covalent bonds.
The carboxylic acid group of this compound can form strong hydrogen bonds with complementary functional groups on co-former molecules. For example, pyridyl-containing compounds are excellent hydrogen bond acceptors and are frequently used to form cocrystals with carboxylic acids. acs.org The nitrogen atom of the pyridine (B92270) ring can accept a proton from the carboxylic acid, leading to the formation of a robust O-H···N hydrogen bond. This interaction is a common and reliable supramolecular synthon in crystal engineering.
The selection of a co-former can be used to systematically modify the physical properties of the solid, such as melting point, solubility, and bioavailability, without altering the chemical nature of the active molecule. For instance, the formation of hydrogen-bonded binary mixtures between halo-substituted benzoic acids and proton acceptors has been shown to induce or modify liquid crystalline behavior. researchgate.net The interplay of the chloro and propoxy substituents on the benzoic acid ring with the functional groups of the co-former will dictate the final supramolecular assembly.
Table 2: Potential Co-formers for Cocrystal and Salt Formation with this compound
| Co-former Type | Example Co-former | Potential Interaction | Expected Outcome |
|---|---|---|---|
| Amide | Isonicotinamide | O-H···N (pyridine), N-H···O (amide) | Cocrystal |
| Pyridine Derivative | 4,4'-Bipyridine | O-H···N (pyridine) | Cocrystal or Salt |
| Amine | Triethylamine (B128534) | O-H···N (amine) | Salt |
| Another Carboxylic Acid | Adipic Acid | O-H···O (acid-acid) | Cocrystal |
The study of cocrystals and salts of this compound would involve screening a variety of co-formers and using techniques such as single-crystal X-ray diffraction to elucidate the precise nature of the intermolecular interactions and the resulting crystal packing.
Research Applications of 3 Chloro 4 Propoxybenzoic Acid and Its Derivatives in Advanced Scientific Disciplines
Utility as Chemical Building Blocks in Synthetic Chemistry
3-Chloro-4-propoxybenzoic acid is a valuable compound in synthetic organic chemistry, primarily utilized as a building block. cymitquimica.comscbt.com Building blocks are fundamental compounds that serve as starting materials for the synthesis of more complex molecules. scbt.com The molecular structure of this compound, featuring a carboxylic acid group, a propyl ether, and a chlorine atom on a benzene (B151609) ring, offers multiple reactive sites for constructing larger and more intricate chemical architectures. cymitquimica.comnih.gov
Construction of Complex Organic Architectures
The distinct functionalities of this compound make it a versatile scaffold for creating complex organic molecules. cymitquimica.com The carboxylic acid group can readily undergo esterification or amidation reactions, while the aromatic ring can be subject to further substitution, and the propoxy group can be modified. This versatility allows for its incorporation into a wide array of molecular frameworks.
For instance, derivatives of benzoic acid are considered important for the development of new materials in various industries. researchgate.net The synthesis of related structures, such as 3-bromo-4-(3-chloropropoxy)benzoic acid, highlights the role of these halogenated benzoic acids as intermediates. google.com This intermediate can be further reacted, for example with thionyl chloride and then an amine, to produce more complex derivatives like 2-pyrrolidinoethyl 3-bromo-4-(3-chloropropoxy)benzoate. google.com This step-by-step modification is fundamental to building complex organic architectures. Similarly, other benzoic acid derivatives, like vanillic acid, are used as starting materials to synthesize novel ester and hybrid derivatives with potential applications in medicinal chemistry. researchgate.net
Precursors for Specialized Reagents and Ligands
This compound and its analogs serve as precursors in the synthesis of specialized reagents and ligands for various applications, including materials science and medicinal chemistry. scbt.comambeed.com Ligands are molecules that bind to metal centers to form coordination complexes, which are essential in catalysis and the development of functional materials. ambeed.com
The synthesis of complex molecules often starts with fundamental building blocks. scbt.com For example, a related compound, 2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid, acts as a building block for more complex structures and is used as a reagent in various organic reactions. The synthesis of such specialized molecules often involves multi-step processes where a core structure, similar to this compound, is sequentially functionalized. A patent describes the synthesis of 3-bromo-4-(3-chloropropoxy)benzoic acid, which is then converted into its acid chloride and reacted with an alcohol to form an ester, demonstrating its role as a precursor. google.com This highlights the utility of such halogenated alkoxy benzoic acids in creating molecules with specific functionalities designed for particular applications.
Contributions to Materials Science
The unique molecular structure of this compound and its derivatives makes them significant contributors to the field of materials science. scbt.com These compounds are utilized in the creation of materials with specific, tunable properties. scbt.com
Development of Liquid Crystalline Materials
Benzoic acid derivatives are well-known for their use in the development of liquid crystals. sigmaaldrich.com Liquid crystals exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. 4-Propoxybenzoic acid, a closely related compound, is itself a liquid crystal. sigmaaldrich.com
Research has shown that hydrogen-bonded complexes involving benzoic acid derivatives can exhibit liquid crystalline behavior. ijirset.com For example, a complex formed between p-propoxybenzoic acid and p-chlorobenzoic acid was synthesized and found to exhibit a monotropic nematic liquid crystal phase. ijirset.com The formation of an intermolecular hydrogen bond between the carboxylic acid groups of the two components leads to a longer, more rigid molecular structure, which is conducive to the formation of liquid crystalline phases. ijirset.com This principle suggests that this compound could be used to create new liquid crystalline materials through similar intermolecular interactions. ijirset.com The study of such systems is crucial for designing new materials with specific transition temperatures and phase behaviors. ijirset.com
Integration into Polymeric Systems
This compound derivatives can be incorporated into polymeric systems to impart specific properties. Benzoic acid derivatives can be used as monomers or modifying agents in polymerization processes. google.comdtic.mil
For example, reactive polymeric surfactants have been developed using monomers containing benzoic acid structures for use in interfacial polymerization to form microcapsules. google.com In a different application, side-chain liquid crystalline polymers (SCLCPs) have been synthesized using benzoic acid derivatives. dtic.mil In these polymers, mesogenic (liquid crystal-forming) units are attached as side chains to a flexible polymer backbone. dtic.mil The synthesis of monomers for these SCLCPs often involves the esterification of a hydroxyl-containing molecule with an alkoxybenzoyl chloride, a derivative of a benzoic acid. dtic.mil The resulting polymers can exhibit liquid crystalline properties, and their behavior can be influenced by the structure of the mesogenic side chain, which could be derived from this compound.
Exploration in Functional Materials Development
The exploration of this compound and its derivatives extends to the broader development of functional materials. ambeed.com These are materials designed with specific properties that allow them to perform a particular function, such as in optics or electronics.
Substituted benzoic acids are important for creating new materials with applications in various fields, including the pharmaceutical and food industries. researchgate.net Research into benzoic acid derivatives includes investigating their structural, spectrometric, and nonlinear optical (NLO) properties. researchgate.net NLO materials are crucial for technologies like optical computing and telecommunications. The synthesis and study of new benzoic acid derivatives, such as those with trimethylsilyl (B98337) tails, contribute to understanding how molecular structure affects material properties. researchgate.net The specific combination of chloro and propoxy substituents on the benzoic acid ring in this compound can be expected to influence its electronic and packing properties, making it a candidate for investigation in the development of new functional materials.
Applications in Chemical Biology and Early-Stage Drug Discovery Research (In Vitro and In Silico Focus)
Derivatives of this compound have been synthesized and evaluated for their potential to modulate various biological targets. These investigations are foundational in the quest for new therapeutic agents.
Investigations into Enzyme Inhibition Mechanisms (e.g., Protein Tyrosine Phosphatase 1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme involved in the regulation of insulin (B600854) signaling, making it a target for the development of treatments for diabetes and obesity. nih.gov The inhibition of PTP1B is a promising strategy for enhancing insulin sensitivity. Research has explored various compounds as potential PTP1B inhibitors. nih.govgoogle.com While direct studies on this compound as a PTP1B inhibitor are not extensively detailed in the provided results, the broader class of benzoic acid derivatives has been investigated for this purpose. nih.govgoogle.com For instance, a study on natural products identified several compounds, including derivatives of benzoic acid, as inhibitors of PTP1B. nih.gov The research highlighted different modes of inhibition, such as competitive, non-competitive, and mixed-type, which are crucial for understanding the structure-activity relationship and designing more potent and selective inhibitors. nih.gov
Modulation of Receptor Activity (e.g., Neuronal Nicotinic Receptors, S1P Receptors, Retinoic Acid Receptors)
The interaction of this compound derivatives with various receptors is a significant area of research, with implications for a range of diseases.
Neuronal Nicotinic Receptors (nAChRs): These receptors are involved in various neurological functions, and their modulation can impact conditions like neurodegenerative disorders. science.govscience.gov Studies have shown that certain benzoic acid derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby indirectly modulating nAChR activity. science.govscience.gov While specific data on this compound is not available, the investigation of similar structures suggests a potential avenue for research. science.govscience.gov The interplay between GABAergic and nicotinic signaling in the striatum, where GABA-A receptors on dopaminergic axons can regulate nicotinic input, further highlights the complexity of receptor modulation in the brain. nih.gov
Sphingosine-1-Phosphate (S1P) Receptors: S1P receptors are crucial in regulating numerous cellular processes, including immune cell trafficking, cell proliferation, and angiogenesis. googleapis.comgoogle.com Consequently, modulators of S1P receptors are being investigated for their therapeutic potential in autoimmune diseases, cancer, and inflammatory conditions. googleapis.comgoogle.com Several patents describe the synthesis of this compound as an intermediate in the creation of potent S1P receptor modulators. google.comgoogleapis.com For example, derivatives incorporating the 3-chloro-4-propoxyphenyl moiety have been developed as S1P1 receptor agonists, which are of interest for treating conditions like multiple sclerosis. nih.gov The goal is often to create agonists that are selective for the S1P1 receptor subtype to avoid cardiovascular side effects associated with the S1P3 receptor. nih.gov
Retinoic Acid Receptors (RARs): While direct modulation of RARs by this compound is not explicitly detailed, research into related benzoic acid derivatives has been conducted. For instance, adamantyl-substituted retinoid-derived molecules that incorporate a benzoic acid moiety have been shown to inhibit cancer cell growth by binding to nuclear receptors. googleapis.com Additionally, the benzoate (B1203000) X receptor (BXR), which heterodimerizes with the retinoid X receptor (RXR), is activated by endogenous benzoic acid derivatives, suggesting a potential role for such compounds in regulating gene expression. google.com
Research into Anti-infective Modalities (e.g., Streptokinase Expression Inhibition)
In the fight against bacterial infections, targeting virulence factors is a promising strategy that may reduce the development of antibiotic resistance. nih.gov Streptokinase, a virulence factor produced by Group A Streptococcus (GAS), is a key target. nih.gov Research has focused on identifying small molecules that can inhibit the expression of streptokinase without affecting bacterial viability. nih.gov A project to screen for such inhibitors identified a quinazoline-based compound, where the synthesis involved 4-propoxybenzoic acid as a starting material. nih.gov This suggests that derivatives of this compound could be explored for similar applications in developing anti-virulence agents.
Exploratory Studies in Anticancer Research (in vitro assays)
The potential of benzoic acid derivatives in cancer research is an active area of investigation. In vitro studies have demonstrated the antiproliferative and apoptotic effects of certain derivatives on cancer cell lines.
For example, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been shown to induce apoptosis in human gastric adenocarcinoma cells through the activation of JNK and p38 MAPK signaling pathways. nih.gov While this is a different benzoic acid derivative, it illustrates the potential of this class of compounds to influence cancer cell fate. Furthermore, patents have been filed for methods of treating cancer using benzoic acid derivatives, with some compounds acting as agonists of the PXR/SXR xenobiotic receptor, which is abnormally expressed in some tumors. google.com The use of this compound in the synthesis of S1P receptor modulators also has implications for cancer research, as S1P signaling is involved in tumor angiogenesis. googleapis.comgoogle.com
Table 1: Investigated Biological Activities of this compound Derivatives and Related Compounds
| Research Area | Target | Compound Type | Investigated Effect | Reference |
| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | Benzoic acid derivatives | Inhibition | nih.govgoogle.com |
| Receptor Modulation | Neuronal Nicotinic Receptors (nAChRs) | Benzoic acid derivatives | Indirect modulation via AChE inhibition | science.govscience.gov |
| Receptor Modulation | Sphingosine-1-Phosphate (S1P) Receptors | This compound derivatives | Agonism, particularly at S1P1 | google.comgoogleapis.comnih.gov |
| Anti-infective | Streptokinase Expression | Quinazoline derivative (from 4-propoxybenzoic acid) | Inhibition of expression | nih.gov |
| Anticancer | Various (e.g., AGS cells, PXR/SXR) | 3,4-dihydroxybenzoic acid, other benzoic acid derivatives | Apoptosis induction, receptor agonism | google.comnih.gov |
Role in Catalysis Research and Catalyst Design
The application of this compound in catalysis research is less direct and primarily relates to its use as a building block in the synthesis of more complex molecules, such as ligands for metal catalysts. The development of novel catalysts is crucial for a wide range of chemical transformations.
Transition metal catalysts, often featuring macrocyclic ligands, are employed in various oxidation reactions. google.com While there is no specific mention of this compound being used in the design of these catalysts, the broader field of organosilicon chemistry, which can involve benzoic acid derivatives, is being explored for creating new chemical diversity in drug design and catalysis. researchgate.net The synthesis of silicon-containing benzoic acid derivatives for structural and quantum chemical studies points to the ongoing exploration of modified benzoic acids in materials science and catalysis. researchgate.net The general utility of metal-catalyzed oxidation reactions in synthetic organic chemistry underscores the importance of developing new ligands and catalytic systems to improve efficiency and selectivity. google.com
Future Directions and Emerging Research Avenues for 3 Chloro 4 Propoxybenzoic Acid
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Material Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the way molecules like 3-chloro-4-propoxybenzoic acid are designed and synthesized. tandfonline.com Machine learning (ML) algorithms, particularly deep neural networks, are increasingly capable of predicting molecular properties and devising optimal synthetic pathways, significantly accelerating the research and development cycle. tandfonline.comscielo.br
Predictive Modeling for Properties and Bioactivity: AI models can be trained on vast datasets of chemical structures and their associated properties. For this compound, this means that researchers can computationally predict characteristics such as its potential biological activity, toxicity, and material properties without initial synthesis. scispace.com For instance, Quantitative Structure-Activity Relationship (QSAR) models, enhanced by AI, can identify the key structural features of the molecule—the chloro group, the propoxy chain, and the carboxylic acid—that are crucial for a desired effect. scielo.br This predictive power allows for the in silico design of derivatives with enhanced potency or selectivity for specific biological targets. scielo.br
AI-Driven Retrosynthesis and Route Optimization: One of the most promising applications of AI in chemistry is computer-aided synthesis planning (CASP). acs.org AI platforms can perform complex retrosynthetic analysis, breaking down a target molecule like this compound into simpler, commercially available precursors. acs.orgscribd.com These systems can analyze millions of published reactions to propose the most efficient, cost-effective, and highest-yielding synthetic routes. tandfonline.com This not only accelerates the synthesis process but also uncovers novel chemical pathways that might not be obvious to a human chemist.
Table 1: AI/ML Applications in the Study of this compound
| Application Area | Description | Potential Impact |
| Property Prediction | Use of ML models to forecast physicochemical properties, bioactivity, and toxicity of novel derivatives based on the core structure. | Reduces the need for initial experimental screening, saving time and resources. |
| Retrosynthetic Analysis | AI algorithms propose optimal synthetic routes by analyzing known chemical reactions and precursors. acs.orgscribd.com | Accelerates synthesis planning and can lead to the discovery of more efficient and novel production methods. tandfonline.com |
| Material Discovery | High-throughput virtual screening of hypothetical derivatives for specific material applications (e.g., liquid crystals, polymers). | Identifies promising candidates for advanced materials with tailored properties before synthesis. |
| Mechanism Elucidation | Simulation of reaction mechanisms to understand the role of catalysts and reagents in the synthesis. | Provides insights for optimizing reaction conditions and improving yields. |
High-Throughput Screening and Combinatorial Chemistry for Novel Functionalities
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for discovering new functionalities from a core molecular scaffold. taylorandfrancis.comijpsonline.com These methodologies enable the rapid synthesis and evaluation of a large number of structurally related compounds, known as a chemical library.
Developing a Combinatorial Library: Starting with the this compound backbone, a combinatorial library can be generated by systematically modifying different parts of the molecule. pressbooks.pub These "diversity sites" include the aromatic ring, the propoxy group, and the carboxylic acid function. pressbooks.pub By introducing a variety of substituents at these positions, thousands of unique compounds can be created. pressbooks.pub For example, the carboxylic acid can be converted into a range of esters or amides, while additional functional groups could be introduced onto the aromatic ring.
Screening for New Applications: Once the library is synthesized, HTS allows for the automated testing of every compound against a specific biological or material target. taylorandfrancis.com This could involve screening for inhibitory activity against a particular enzyme, searching for compounds with specific liquid crystal properties, or identifying molecules with potential as agrochemical agents. researchgate.net The ability to screen thousands of compounds quickly dramatically increases the probability of finding a "hit"—a molecule with the desired activity. This approach transforms the traditional one-by-one synthesis and testing process into a highly efficient, parallelized discovery engine. ijpsonline.com
Table 2: Example of a Combinatorial Library Design for this compound Derivatives
| Core Scaffold | Diversity Site 1 (R1) | Diversity Site 2 (R2) | Diversity Site 3 (R3) |
| Aromatic Ring Substitutions | Propoxy Chain Modifications | Carboxylic Acid Derivatives | |
| -H (unsubstituted) | Isopropoxy | -OCH3 (Methyl ester) | |
| -F (Fluoro) | Butoxy | -NH2 (Amide) | |
| -Br (Bromo) | Cyclopropylmethoxy | -NH-CH3 (N-methyl amide) | |
| -CH3 (Methyl) | Allyloxy | -OCH2CH3 (Ethyl ester) |
Advancements in Green Chemistry and Sustainable Synthesis Practices for Production and Use
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a halogenated aromatic compound like this compound, this is particularly relevant.
Biocatalysis and Enzymatic Halogenation: A key area of advancement is the use of enzymes as catalysts. Flavin-dependent halogenases (FDHs) are enzymes that can regioselectively install halogen atoms onto aromatic substrates under mild, aqueous conditions. researchgate.net This biocatalytic approach offers a green alternative to traditional chemical halogenation methods, which often require harsh reagents and can produce significant waste. researchgate.net Engineering these enzymes could lead to a highly efficient and selective synthesis of the chlorinated backbone of the molecule. Similarly, other enzymatic reactions could be employed for steps like etherification, further reducing the environmental footprint of the synthesis.
Sustainable Solvents and Reaction Conditions: Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. Research into the synthesis of benzoic acid derivatives is exploring solvent-free reaction conditions or the use of recyclable catalytic systems to minimize waste. sci-hub.se For example, developing a one-pot synthesis where multiple reaction steps occur in the same vessel without isolating intermediates can significantly improve process efficiency and reduce solvent use.
Atom Economy and Waste Valorization: Green chemistry emphasizes maximizing "atom economy," ensuring that the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net Synthesis routes are being redesigned to avoid protecting groups and to use catalytic reagents instead of stoichiometric ones. Furthermore, there is a focus on the valorization of side streams and by-products, turning potential waste into valuable chemicals. researchgate.net For the production of this compound, this could involve finding uses for any regioisomers or by-products generated during the synthesis, creating a more circular and sustainable manufacturing process. The biological degradation of halogenated aromatics is also an area of study, offering environmentally friendly methods for remediation should these compounds enter the environment. bohrium.com
Table 3: Comparison of Traditional vs. Green Synthesis Approaches
| Synthesis Step | Traditional Method | Green Chemistry Approach |
| Chlorination | Electrophilic aromatic substitution using Cl2 and a Lewis acid catalyst. | Enzymatic halogenation using a flavin-dependent halogenase. researchgate.net |
| Etherification | Williamson ether synthesis using a strong base and a volatile organic solvent. | Phase-transfer catalysis or use of ionic liquids as recyclable media. |
| Overall Process | Multi-step synthesis with isolation of intermediates, leading to solvent waste. | One-pot synthesis, telescoping reactions to reduce solvent use and workup steps. sci-hub.se |
| Waste | Generation of inorganic salts and halogenated organic by-products. | Minimal by-product formation; potential for catalyst recycling and waste stream valorization. researchgate.net |
Q & A
Q. What synthetic strategies are recommended for preparing 3-Chloro-4-propoxybenzoic acid, and how can reaction conditions be optimized?
A two-step approach is typically employed: (1) Introduction of the propoxy group via nucleophilic substitution of 4-hydroxybenzoic acid with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF), followed by (2) regioselective chlorination using Cl₂ gas with FeCl₃ as a Lewis catalyst. Reaction optimization includes temperature control (40–60°C for propoxylation; 0–25°C for chlorination) and stoichiometric adjustments to minimize byproducts like di-chlorinated analogs. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
A combination of ¹H/¹³C NMR (to confirm substitution patterns and propoxy chain integration), FT-IR (for carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ and C-O-C ether vibrations at ~1250 cm⁻¹), and high-resolution mass spectrometry (HRMS) (to validate molecular ion peaks and isotopic patterns for Cl) is recommended. Cross-referencing with PubChem data (e.g., InChIKey, molecular formula) ensures consistency .
Q. What safety protocols should be followed when handling chlorinated intermediates during synthesis?
Chlorination steps require strict adherence to fume hood use, PPE (gloves, goggles), and real-time gas monitoring. Waste containing chlorinated byproducts must be segregated, neutralized (e.g., with sodium thiosulfate), and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from rotational isomerism in the propoxy chain?
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions at the chlorine site. Software like Gaussian or ORCA, combined with PubChem’s InChI descriptors, enables accurate prediction of regioselectivity and solvent effects .
Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?
Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths/angles and packing diagrams. Twinning or disorder in the propoxy chain can be addressed via the TWIN/BASF commands in SHELXL, followed by validation with R-factor convergence (<5%) .
Q. What mechanistic insights explain unexpected di-chlorination during synthesis, and how can selectivity be improved?
Competing radical vs. electrophilic chlorination pathways may lead to over-chlorination. Kinetic studies under varying Cl₂ concentrations and catalyst loadings (FeCl₃ vs. AlCl₃) can identify dominant mechanisms. Introducing steric hindrance (e.g., bulkier leaving groups) or low-temperature (-10°C) conditions enhances mono-chlorination selectivity .
Q. How can structure-activity relationship (SAR) studies guide medicinal applications of this compound derivatives?
Systematic modification of the propoxy chain length or chlorine position, followed by bioassays (e.g., enzyme inhibition, cytotoxicity), establishes SAR trends. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) validates pharmacophore models, while QSAR analysis quantifies substituent effects on activity .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound
| Parameter | Value | Software/Tool |
|---|---|---|
| Space group | P2₁/c | SHELXL |
| R-factor | 0.039 | WinGX |
| Hydrogen-bonding network | O-H···O (2.65Å) | Mercury |
Table 2: Optimized Chlorination Conditions
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| FeCl₃ concentration | 5–10 mol% | Maximizes mono-Cl |
| Temperature | 0–25°C | Reduces di-Cl |
| Reaction time | 2–4 hrs | Balances conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
